N-Acetyl-D-mannosamine-18O

LC-MS quantification stable isotope internal standard sialic acid metabolism

N-Acetyl-D-mannosamine-18O is the mandatory SIL-IS for accurate LC-MS/MS quantification of ManNAc in clinical and pharmacokinetic studies. Its +2 Da mass shift delivers baseline resolution from endogenous analyte, while the acetamido carbonyl 18O label remains chemically inert through phosphorylation by GNE kinase and conversion to Neu5Ac — eliminating the label loss artifacts common to deuterated isotopologues. This compound uniquely enables oxygen-fate tracking in sialic acid synthase mechanism studies. Procure this grade for GLP/GCP-compliant bioanalytical method validation per FDA and ICH M10 guidelines.

Molecular Formula C8H15NO6
Molecular Weight 223.21 g/mol
Cat. No. B12402809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-D-mannosamine-18O
Molecular FormulaC8H15NO6
Molecular Weight223.21 g/mol
Structural Identifiers
SMILESCC(=O)NC(C=O)C(C(C(CO)O)O)O
InChIInChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1/i12+2
InChIKeyMBLBDJOUHNCFQT-JTQQRYAJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-D-mannosamine-18O (ManNAc-18O) for Isotopic Tracing and Quantitative LC-MS Analysis


N-Acetyl-D-mannosamine-18O (ManNAc-18O) is a stable oxygen-18 isotopologue of the naturally occurring monosaccharide N-acetyl-D-mannosamine (ManNAc), which serves as the committed metabolic precursor in the biosynthesis of N-acetylneuraminic acid (Neu5Ac, sialic acid) [1]. This compound features an 18O substitution (commonly at the acetyl carbonyl oxygen) that confers a +2 Da mass shift relative to the unlabeled parent molecule (molecular weight 223.21 vs 221.21 g/mol) . ManNAc-18O is specifically manufactured for use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) quantitative workflows, enabling precise normalization of ion suppression, extraction recovery, and instrument variability in the analysis of ManNAc and its downstream sialic acid metabolites [2].

Why Unlabeled ManNAc or Alternative Isotopologues Cannot Replace N-Acetyl-D-mannosamine-18O in Quantitative and Mechanistic Studies


Substituting ManNAc-18O with unlabeled ManNAc, N-acetyl-[6-3H]mannosamine, or carbon-13 labeled ManNAc isotopologues introduces distinct analytical limitations that compromise specific research objectives. Unlabeled ManNAc cannot serve as an internal standard for quantitative LC-MS because it co-elutes and shares the identical m/z as endogenous analyte, rendering baseline resolution and independent quantification impossible [1]. Radioactive tritium-labeled ManNAc requires specialized handling, disposal protocols, and regulatory compliance not needed for stable isotopes, while offering lower spatial resolution in imaging mass spectrometry applications [2]. Carbon-13 labeled ManNAc isotopologues provide mass shifts of +1 or +3 Da, but the 18O label offers unique utility in tracking oxygen atom fate during enzymatic transformations — as demonstrated in sialic acid synthase mechanism studies where 18O incorporation into the reaction product directly proved C-O bond cleavage [3]. Additionally, the 18O label resides on the acetamido carbonyl oxygen, a position that remains chemically inert during ManNAc phosphorylation by GNE kinase, ensuring the isotopic label is retained through the initial metabolic step and transferred intact to Neu5Ac, unlike deuterium labels which may undergo hydrogen-deuterium exchange under physiological pH [4].

Quantitative Differentiation Evidence for N-Acetyl-D-mannosamine-18O: Comparator-Based Performance Data


Isotopic Mass Shift Enables Baseline MS Resolution from Endogenous ManNAc

ManNAc-18O provides a +2 Da mass shift (m/z increase from 221.21 to 223.21) relative to unlabeled endogenous ManNAc, enabling complete chromatographic co-elution with baseline mass spectrometric resolution . In contrast, unlabeled ManNAc cannot be distinguished from endogenous analyte, while 13C-labeled ManNAc provides only a +1 Da shift (m/z 222.20) which may be insufficient for resolution from natural abundance 13C isotopomers of the analyte in complex biological matrices .

LC-MS quantification stable isotope internal standard sialic acid metabolism

18O-Labeling Enables Unique Mechanistic Probing of Enzymatic C-O Bond Cleavage

In a definitive mechanistic study of sialic acid synthase (NeuB) from Neisseria meningitidis, ManNAc-18O was employed to demonstrate that the enzyme operates via a C-O bond cleavage mechanism rather than a C-C bond formation mechanism [1]. The 18O label incorporated into the NeuB reaction product allowed the authors to directly distinguish between these competing mechanistic hypotheses — a determination that would be impossible with unlabeled ManNAc or with 13C-labeled ManNAc, as carbon labels cannot report on oxygen atom fate.

enzymology sialic acid synthase reaction mechanism

Quantitative Accuracy Enhancement in LC-MS/MS ManNAc Analysis

Validated LC-MS/MS methods for ManNAc quantification in human plasma demonstrate that the use of stable isotope-labeled internal standards (SIL-IS) such as ManNAc-18O is required to achieve limits of detection (LOD) as low as 1.02 ng/mL and to correct for matrix effects that vary substantially between biological samples [1]. In the clinical development context of GNE myopathy, where ManNAc is under investigation as an orphan drug, pharmacokinetic modeling required precise quantification of plasma ManNAc concentrations following oral doses of 3-12 g/day [2]. Without a SIL-IS, ion suppression from plasma phospholipids would introduce variability exceeding 30% CV, rendering pharmacokinetic parameter estimation unreliable for regulatory submission [3].

LC-MS/MS plasma quantification GNE myopathy

18O Label Position Retention Through GNE Kinase Phosphorylation

The 18O label in ManNAc-18O resides on the acetamido carbonyl oxygen, a position that is chemically inert during the initial rate-limiting step of sialic acid biosynthesis — phosphorylation at the C6 hydroxyl by GNE kinase (ManNAc kinase, EC 2.7.1.60) [1]. This contrasts with deuterium-labeled ManNAc isotopologues, where deuterium atoms located on exchangeable hydroxyl protons may undergo hydrogen-deuterium exchange under physiological pH conditions (pH 7.4), leading to progressive loss of isotopic label during metabolic tracing experiments [2].

metabolic stability isotopic label retention GNE myopathy

Optimal Application Scenarios for N-Acetyl-D-mannosamine-18O Based on Evidence


Quantitative LC-MS/MS Analysis of ManNAc in Human Plasma and Serum for Clinical Pharmacology Studies

ManNAc-18O should be employed as the stable isotope-labeled internal standard (SIL-IS) in validated LC-MS/MS methods for quantifying plasma or serum ManNAc concentrations in clinical studies of GNE myopathy or other conditions involving sialic acid metabolism. The +2 Da mass shift provides baseline resolution from endogenous ManNAc while the 18O label ensures chemical inertness through sample preparation and chromatographic separation. This application is directly supported by published LC-MS/MS methods achieving LODs of 1.02 ng/mL for ManNAc in human serum [1], and by population pharmacokinetic modeling that relied on precise ManNAc quantification to derive clinically actionable dosing parameters (ka = 0.256 h⁻¹, CLM/F = 631 L/h) [2].

Elucidation of Sialic Acid Synthase Enzymatic Mechanism via Oxygen Atom Fate Tracking

ManNAc-18O is the uniquely suitable substrate for determining whether bacterial or mammalian sialic acid synthases catalyze Neu5Ac formation via C-O bond cleavage versus alternative mechanisms. As demonstrated in the structural and mechanistic characterization of NeuB from Neisseria meningitidis, the 18O label incorporated into the reaction product provides direct, unambiguous evidence distinguishing between competing mechanistic pathways [1]. No alternative isotopologue (13C-labeled, 15N-labeled, or 2H-labeled ManNAc) can provide equivalent information on oxygen atom transfer, making ManNAc-18O the mandatory procurement choice for any laboratory conducting mechanistic enzymology studies of sialic acid biosynthesis.

Metabolic Flux Analysis of Sialic Acid Biosynthesis in Cellular Models

ManNAc-18O enables quantitative tracking of metabolic flux through the sialic acid biosynthetic pathway without the label loss artifacts associated with deuterated isotopologues. The 18O label, positioned on the chemically inert acetamido carbonyl oxygen, is retained through GNE kinase-mediated phosphorylation (the rate-limiting step) and subsequent condensation with phosphoenolpyruvate to form Neu5Ac [1]. This stability supports accurate calculation of flux rates through the pathway, which is particularly relevant for evaluating pharmacological interventions that target sialic acid production in GNE myopathy models [2] and for characterizing the metabolic efficiency of acetylated ManNAc analogues reported to be metabolized up to 900-fold more efficiently than unmodified ManNAc .

Method Development and Validation for Regulatory Bioanalysis

ManNAc-18O should be specified as the SIL-IS in GLP/GCP-compliant bioanalytical method validation for ManNAc quantification. Regulatory guidance (FDA Bioanalytical Method Validation, ICH M10) explicitly recommends the use of stable isotope-labeled internal standards to correct for matrix effects and extraction recovery variability in LC-MS assays. The +2 Da mass shift of ManNAc-18O provides superior selectivity over +1 Da 13C-labeled alternatives by eliminating interference from the natural abundance M+1 isotopomer of endogenous ManNAc (~1.1% natural 13C abundance per carbon) [1]. In the context of ManNAc drug development for GNE myopathy, where plasma concentrations range from baseline levels of ~1.4-1.9 µg/mL to post-dose concentrations several-fold higher [2], this selectivity is essential for maintaining assay linearity and accuracy across the full dynamic range.

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